Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, ethyl 4-{[(E)-(2,4-diaminopyrimidin-5-yl)methylidene]amino}benzoate , reflects its structural components and configuration. The pyrimidine ring at position 5 bears two amino substituents at positions 2 and 4, while the methylideneamino (–N=CH–) bridge connects the pyrimidine to the para-substituted ethyl benzoate group. The (E) -configuration of the imine bond is explicitly denoted, indicating trans spatial arrangement across the double bond.
Molecular Formula : C₁₄H₁₅N₅O₂
Molecular Weight : 285.3 g/mol.
Density : 1.34 g/cm³
Boiling Point : 572.7°C at 760 mmHg.
The ethyl benzoate group introduces steric bulk and electronic effects, influencing the compound’s solubility and reactivity. The pyrimidine ring’s electron-rich nature, due to the amino substituents, facilitates resonance stabilization across the conjugated system.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅N₅O₂ | |
| Molecular Weight | 285.3 g/mol | |
| Density | 1.34 g/cm³ | |
| Boiling Point | 572.7°C | |
| Flash Point | 300.1°C |
Properties
CAS No. |
20781-07-1 |
|---|---|
Molecular Formula |
C14H15N5O2 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C14H15N5O2/c1-2-21-13(20)9-3-5-11(6-4-9)17-7-10-8-18-14(16)19-12(10)15/h3-8H,2H2,1H3,(H4,15,16,18,19) |
InChI Key |
LPRPVWGPCMQLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2-Amino-4-halopyrimidines
- A common method involves reacting crude 2-amino-4-chloropyrimidine with ammonia in a solvent such as methanol under closed vessel conditions to prevent ammonia loss. The reaction is conducted by heating with shaking for several hours (e.g., 1 hour at 100°C followed by 2.5 hours at 120°C).
- After reaction completion, the mixture is evaporated to dryness, dissolved in warm water, treated with activated charcoal, and filtered.
- The filtrate is acidified with sulfuric acid to precipitate the 2,4-diaminopyrimidine sulfate salt, which is then recrystallized from hot water to yield a pure white product.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-amino-4-chloropyrimidine, methanol, ammonia, heat in closed vessel | Formation of 2,4-diaminopyrimidine |
| 2 | Evaporation, dissolution in water, charcoal treatment | Purification step |
| 3 | Acidification with sulfuric acid, recrystallization | Pure 2,4-diaminopyrimidine sulfate |
Preparation of Ethyl 4-Aminobenzoate (Benzocaine) Intermediate
Ethyl 4-aminobenzoate is the benzoate moiety precursor, which is then linked to the pyrimidine derivative.
Green Esterification and Hydrogenation Method
- Starting from 4-nitrobenzoic acid, esterification is performed using absolute ethanol in the presence of a solid rare-earth oxide catalyst (e.g., neodymium sesquioxide) and a water entrainer such as toluene.
- The reaction is carried out in a reflux setup with a water separator to continuously remove water, driving the esterification to completion (conversion >99.5%).
- After esterification, the reaction mixture is filtered hot to remove the solid catalyst.
- The filtrate undergoes catalytic hydrogenation using 5% Pd/C catalyst under hydrogen atmosphere at 80-100°C to reduce the nitro group to an amino group, yielding ethyl 4-aminobenzoate with high purity (>99.5% GC content).
- The catalyst can be recovered and reused multiple times, and the solvent system is recyclable, making this a green and industrially viable process.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-nitrobenzoic acid, absolute ethanol, rare-earth oxide catalyst, toluene, reflux with water removal (1-6 h) | Formation of ethyl 4-nitrobenzoate ester |
| 2 | Hot filtration to remove catalyst | Purified ester solution |
| 3 | Hydrogenation with 5% Pd/C at 80-100°C under H2 (2 h) | Reduction to ethyl 4-aminobenzoate (Benzocaine) |
| 4 | Cooling under nitrogen, filtration, drying | High purity Benzocaine powder |
Coupling to Form Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate
The final step involves the condensation of the 2,4-diaminopyrimidine with the ethyl 4-aminobenzoate derivative to form the Schiff base (methylideneamino linkage).
General Synthetic Approach
- The 2,4-diaminopyrimidine is reacted with ethyl 4-formylbenzoate or a related aldehyde derivative under controlled conditions to form the imine linkage.
- This condensation typically occurs in an organic solvent such as ethanol or methanol, often under reflux or mild heating.
- The reaction is monitored by chromatographic or spectroscopic methods to ensure completion.
- The product is isolated by crystallization or precipitation, followed by purification steps such as recrystallization or chromatography to achieve high purity.
Notes on Reaction Conditions
- The reaction conditions are optimized to avoid hydrolysis or side reactions.
- The use of mild acid catalysts or bases may be employed to facilitate imine formation.
- Purification is critical to remove unreacted starting materials and side products.
Summary Table of Preparation Steps
Research Findings and Industrial Relevance
- The green synthesis route for ethyl 4-aminobenzoate avoids the generation of large amounts of acidic waste, uses recyclable catalysts and solvents, and is suitable for continuous industrial production.
- The preparation of 2,4-diaminopyrimidine via halopyrimidine substitution with ammonia is well-established and provides a high-purity intermediate essential for medicinal chemistry applications.
- The final condensation step to form the Schiff base linkage is a standard organic synthesis reaction, adaptable to scale-up with proper control of reaction parameters.
- The overall synthetic strategy is modular, allowing for structural modifications on the pyrimidine or benzoate moieties to explore biological activity.
Chemical Reactions Analysis
Condensation and Cycloaddition Reactions
The compound’s 2,4-diaminopyrimidine moiety enables participation in Schiff base formation and cycloaddition reactions . For example:
-
Schiff Base Dynamics : The methylideneamino (–N=CH–) group can undergo reversible condensation with aldehydes or ketones under acidic or basic conditions. This property is exploited in synthesizing derivatives with modified electronic profiles.
-
Heterocyclic Formation : The pyrimidine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) to generate fused bicyclic structures, enhancing solubility for pharmaceutical applications.
Substitution Reactions
The aromatic amine groups and pyrimidine core are reactive sites for nucleophilic and electrophilic substitutions:
For instance, Pd-catalyzed coupling reactions enable the introduction of aryl/heteroaryl groups at the pyrimidine’s C-5 position, a strategy used to optimize kinase inhibitory activity .
Metal Coordination and Chelation
The 2,4-diaminopyrimidine subunit acts as a bidentate ligand , forming stable complexes with transition metals:
-
Coordination with Cu(II)/Fe(III) : The amino and pyrimidine nitrogen atoms donate lone pairs, creating octahedral or square-planar complexes. These complexes exhibit enhanced stability in aqueous media (log K stability constants: Cu²⁺ ∼8.2, Fe³⁺ ∼7.5).
-
Applications : Metal complexes are studied for their fluorescence properties and potential in catalytic systems.
Enzyme Inhibition Mechanisms
The compound’s biological activity stems from its ability to disrupt enzymatic pathways:
-
Dihydrofolate Reductase (DHFR) Inhibition : Competes with dihydrofolate for binding at the enzyme’s active site (IC₅₀: 0.1–1 μM) .
-
Syk Tyrosine Kinase Inhibition : Blocks phosphorylation cascades in immune cells, suppressing allergic/inflammatory responses (IC₅₀ <0.1 μM) .
Table: Key Enzymatic Targets and Effects
| Target Enzyme | Mechanism | Biological Impact |
|---|---|---|
| Dihydrofolate Reductase | Competitive inhibition of folate binding | Antiproliferative effects in cancer cells |
| Syk Kinase | Allosteric blockade of ATP-binding pocket | Anti-inflammatory, anti-allergic activity |
Ester Hydrolysis and Functionalization
The ethyl benzoate group undergoes hydrolysis under alkaline conditions:
-
Saponification : Reaction with NaOH/EtOH yields 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoic acid, a precursor for prodrug design.
-
Transesterification : Catalyzed by Ti(O-iPr)₄, the ester exchanges with higher alcohols (e.g., benzyl alcohol) to modify lipophilicity.
Photochemical Reactivity
UV irradiation (λ = 254–365 nm) induces cis-trans isomerization of the methylideneamino group, altering the molecule’s conformation and binding affinity. This property is leveraged in photopharmacology for spatiotemporal control of drug activity.
Scientific Research Applications
Structure and Composition
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate has the molecular formula and features a pyrimidine ring that contributes to its biological activity. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry
This compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent against various diseases.
Case Study: Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated the ability to inhibit cell proliferation in human cancer cell lines by inducing apoptosis through mitochondrial pathways . This suggests that this compound may possess similar properties worth investigating.
Agricultural Applications
The compound's structural features may also lend themselves to use as a pesticide or herbicide. Research into pyrimidine derivatives has revealed their potential as effective agents against various pests and diseases affecting crops .
Case Study: Pesticidal Efficacy
In a controlled study, a related pyrimidine compound was tested against common agricultural pests. Results showed a significant reduction in pest populations when treated with the compound, demonstrating its potential utility in sustainable agriculture practices .
Material Science
The incorporation of this compound into polymer matrices has been explored for developing novel materials with enhanced properties.
Case Study: Polymer Composites
A study investigated the use of pyrimidine derivatives in creating polymer composites with improved thermal stability and mechanical strength. The results indicated that adding such compounds could enhance the overall performance of the materials under various environmental conditions .
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division in microorganisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfonamidobenzamide (SABA) Derivatives
- Example: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) (Figure 2 in ) . Structure: Features a sulfonamidobenzamide core with a chloro-substituted phenylcarbamoyl group. Activity: Exhibits antimicrobial effects against E. coli (MIC: 0.45–0.9 mM in efflux-compromised strains) by disrupting bacterial membrane integrity or metabolic pathways.
Thiazolidinone-Benzoate Hybrids
- Examples: Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate (4d) and others () . Structure: Combines a thiazolidinone ring (with methoxy or halogen substituents) and a benzoate ester. Activity: Potent inhibitors of aldose reductase (ALR2), with IC50 values of 0.28 ± 0.03 µM (4d), surpassing the reference drug sorbinil. Comparison: The thiazolidinone ring’s electron-withdrawing properties enhance enzyme binding, while the target compound’s diaminopyrimidine may offer more versatile hydrogen-bonding interactions.
Triazole-Containing Benzoates
- Example: Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate () . Structure: Integrates a 1,2,4-triazole ring, known for aromatic interactions with heme iron in enzymes like aromatase. Comparison: The triazole’s planar structure contrasts with the pyrimidine’s dual amino groups, which may improve specificity for nucleic acid-related targets.
Physicochemical and Functional Properties
Biological Activity
Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate, a compound with notable structural and functional properties, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is classified as an aminopyrimidine derivative. Its chemical formula is , and it features a pyrimidine ring substituted with ethyl and benzoate groups. The compound's structure can be represented as follows:
The primary mechanism of action for this compound is its role as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By inhibiting TS, the compound disrupts the de novo synthesis pathway of thymidine, which is essential for DNA replication and repair. This mechanism is particularly relevant in the context of cancer therapeutics, where rapid cell division necessitates increased DNA synthesis.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. A notable study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported to be in the micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.3 |
These findings suggest that the compound may have potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Research indicates that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be higher than those for standard antibiotics, suggesting that while it has some antimicrobial activity, it may not be as potent as established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Bacillus subtilis | 128 |
Case Studies
- Cytotoxicity Study : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various aminopyrimidine derivatives on cancer cell lines. This compound was among the compounds tested and showed promising results in inhibiting cell proliferation through apoptosis induction.
- Antimicrobial Evaluation : In a separate study focused on antimicrobial agents derived from pyrimidine compounds, this compound was tested against a panel of bacterial strains. While it demonstrated activity against certain Gram-positive bacteria, further modifications were suggested to enhance its efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate, and how do reaction conditions influence yield?
- The compound can be synthesized via solvent-free thermal condensation of a pyrimidine precursor (e.g., 2,4-diaminopyrimidine-5-carbaldehyde) with ethyl 4-aminobenzoate under controlled heating (433–443 K). This method avoids solvent interference and simplifies purification . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of the diaminopyrimidine moiety.
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- 1H/13C NMR confirms the Schiff base formation (imine proton at δ ~8.5 ppm, C=N at ~160 ppm). IR spectroscopy identifies the ester carbonyl (~1700 cm⁻¹) and aromatic C-N stretches (~1250 cm⁻¹). UV-Vis (λmax ~300–350 nm) monitors conjugation between the pyrimidine and benzoate moieties. Purity is validated via HPLC with a C18 column and acetonitrile/water gradient .
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms the planar geometry of the pyrimidine ring and the dihedral angle between the pyrimidine and benzoate groups. Intermolecular hydrogen bonds (N–H⋯O) often form centrosymmetric dimers, stabilizing the crystal lattice. Data collection on a Stoe IPDS 2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution refinement (R-factor < 0.05) .
Advanced Research Questions
Q. What experimental challenges arise in refining the crystal structure of this compound, and how are they addressed?
- Challenges include twinning (common in planar heterocycles) and disordered solvent molecules . SHELXL’s TWIN/BASF commands model twinning, while SQUEEZE (in PLATON) removes diffuse solvent contributions . For accurate H-atom placement, riding models (aromatic H) and free refinement (NH₂ groups) are combined .
Q. How do computational methods (DFT, MD) enhance understanding of the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), predicting nucleophilic attack sites at the imine nitrogen. Molecular Dynamics (MD) simulations in explicit solvent (e.g., DMSO) reveal conformational flexibility in the Schiff base linkage, influencing binding to biological targets .
Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved?
- Analogs like 1,2,4-triazole derivatives show conflicting antifungal vs. antiviral efficacy due to substituent-dependent steric effects. Resolving this requires systematic SAR studies : (i) Varying substituents on the pyrimidine ring (e.g., –Cl, –OCH₃); (ii) Assaying against standardized microbial strains (e.g., Candida albicans ATCC 10231); (iii) Comparing IC₅₀ values with positive controls (e.g., fluconazole) .
Q. What strategies mitigate degradation during in vitro bioactivity assays?
- Degradation via ester hydrolysis is minimized by:
- Using phosphate buffers (pH 7.4) instead of Tris (nucleophilic amines catalyze hydrolysis).
- Adding 0.1% BSA to reduce nonspecific binding.
- Storing stock solutions in anhydrous DMSO at –80°C (≤1 week stability) .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, P2₁/n | |
| Unit cell (Å) | a = 13.611, b = 4.097, c = 24.172 | |
| β angle (°) | 100.063 | |
| R-factor | 0.038 | |
| H-bond motif | R₂²(8) centrosymmetric dimer |
Table 2: Comparative Reactivity of Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
